molecular formula C20H19N3O6 B11614150 (5E)-1-(4-methoxyphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-methoxyphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11614150
M. Wt: 397.4 g/mol
InChI Key: WIGHSYXRXJYBJG-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(4-METHOXYPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a morpholinyl-furan moiety, and a diazinane-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-METHOXYPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the methoxyphenyl and morpholinyl-furan intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-METHOXYPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or morpholinyl-furan moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5E)-1-(4-METHOXYPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure allows for the targeting of specific biological pathways, which can be exploited for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-(4-METHOXYPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-METHOXYPHENYL)-5-{[5-(MORPHOLIN-4-YL)THIOPHEN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
  • (5E)-1-(4-METHOXYPHENYL)-5-{[5-(MORPHOLIN-4-YL)PYRIDIN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of (5E)-1-(4-METHOXYPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

(5E)-1-(4-methoxyphenyl)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H19N3O6/c1-27-14-4-2-13(3-5-14)23-19(25)16(18(24)21-20(23)26)12-15-6-7-17(29-15)22-8-10-28-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,24,26)/b16-12+

InChI Key

WIGHSYXRXJYBJG-FOWTUZBSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)N4CCOCC4)/C(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)N4CCOCC4)C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.